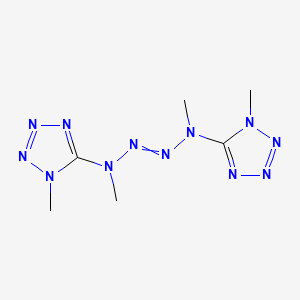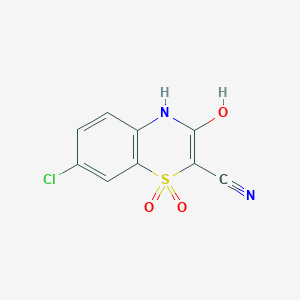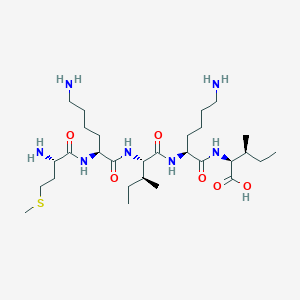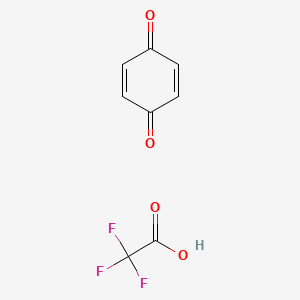![molecular formula C14H21NO2 B14228551 tert-Butyl [(2R)-2-phenylpropyl]carbamate CAS No. 518335-34-7](/img/structure/B14228551.png)
tert-Butyl [(2R)-2-phenylpropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [(2R)-2-phenylpropyl]carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions. The compound is characterized by its tert-butyl group, which provides steric hindrance, and a phenylpropyl group, which adds to its chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl [(2R)-2-phenylpropyl]carbamate can be synthesized through the reaction of tert-butyl chloroformate with (2R)-2-phenylpropylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product. The use of automated systems ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(2R)-2-phenylpropyl]carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: The phenylpropyl group can undergo oxidation to form corresponding alcohols or ketones, while reduction can yield hydrocarbons.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Hydrolysis: (2R)-2-phenylpropylamine and tert-butyl alcohol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Oxidation: Phenylpropyl alcohols or ketones.
Reduction: Hydrocarbons.
Scientific Research Applications
tert-Butyl [(2R)-2-phenylpropyl]carbamate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl [(2R)-2-phenylpropyl]carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. Under acidic conditions, the tert-butyl group is protonated and cleaved, releasing the free amine. This process is facilitated by the stability of the tert-butyl carbocation and the subsequent decarboxylation of the carbamic acid intermediate.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the phenylpropyl group.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group.
Ethyl carbamate: Contains an ethyl group instead of a tert-butyl group.
Uniqueness
tert-Butyl [(2R)-2-phenylpropyl]carbamate is unique due to its combination of steric hindrance from the tert-butyl group and the stability provided by the phenylpropyl group. This makes it particularly effective as a protecting group in organic synthesis, offering both stability and ease of removal.
Properties
CAS No. |
518335-34-7 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-2-phenylpropyl]carbamate |
InChI |
InChI=1S/C14H21NO2/c1-11(12-8-6-5-7-9-12)10-15-13(16)17-14(2,3)4/h5-9,11H,10H2,1-4H3,(H,15,16)/t11-/m0/s1 |
InChI Key |
QIWOORNQOFAFPC-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)C1=CC=CC=C1 |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,9'-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14228480.png)

![Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14228488.png)



![2,7-Bis[(2-benzamidoacetyl)amino]octanediamide](/img/structure/B14228511.png)

![6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14228524.png)
![1-(5-Chlorothiophene-2-sulfonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indole](/img/structure/B14228532.png)

![2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228550.png)

